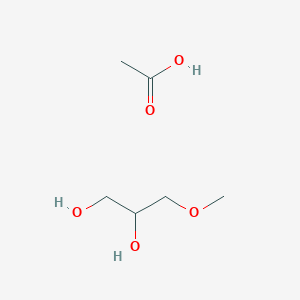
Acetic acid;3-methoxypropane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;3-methoxypropane-1,2-diol: is a chemical compound with the molecular formula C6H12O4. It is also known by other names such as glycerin-α-monomethyl ether and glycerol 1-monomethyl ether . This compound is a derivative of glycerol, where one of the hydroxyl groups is replaced by a methoxy group. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;3-methoxypropane-1,2-diol typically involves the reaction of glycerol with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product. The reaction conditions usually include a temperature range of 60-80°C and a reaction time of 2-4 hours .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous process. This involves the use of a fixed-bed reactor where glycerol and methanol are fed continuously, and the product is collected at the outlet. The reaction is catalyzed by a solid acid catalyst, and the process is optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Acetic acid;3-methoxypropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like hydrochloric acid or sulfuric acid can facilitate substitution reactions.
Major Products:
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagent used.
Scientific Research Applications
Acetic acid;3-methoxypropane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It is used in the preparation of biological samples and as a stabilizer for certain enzymes.
Medicine: It is used in the formulation of pharmaceuticals and as an excipient in drug delivery systems.
Mechanism of Action
The mechanism of action of acetic acid;3-methoxypropane-1,2-diol involves its interaction with various molecular targets. In biological systems, it can act as a stabilizer for enzymes by forming hydrogen bonds with the active site residues. In chemical reactions, it can act as a nucleophile or electrophile depending on the reaction conditions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Glycerol: Similar structure but lacks the methoxy group.
Ethylene glycol: Similar diol structure but with two hydroxyl groups.
Propylene glycol: Similar structure but with a different substitution pattern.
Uniqueness: Acetic acid;3-methoxypropane-1,2-diol is unique due to the presence of the methoxy group, which imparts different chemical properties compared to other similar compounds. This makes it more versatile in certain chemical reactions and applications .
Properties
CAS No. |
921597-85-5 |
|---|---|
Molecular Formula |
C6H14O5 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
acetic acid;3-methoxypropane-1,2-diol |
InChI |
InChI=1S/C4H10O3.C2H4O2/c1-7-3-4(6)2-5;1-2(3)4/h4-6H,2-3H2,1H3;1H3,(H,3,4) |
InChI Key |
WLGNMJPVQDHVDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Iodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14197330.png)
![N-[2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14197336.png)

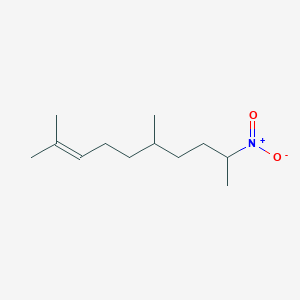
![2-(3-Oxo-3H-naphtho[2,1-b]pyran-1-yl)-N-(prop-2-yn-1-yl)acetamide](/img/structure/B14197344.png)
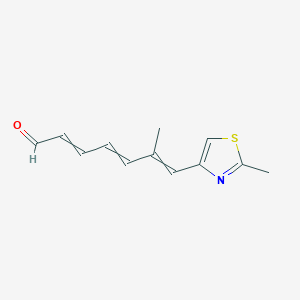
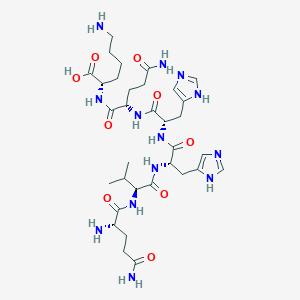

![5-Hydroxy-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14197376.png)

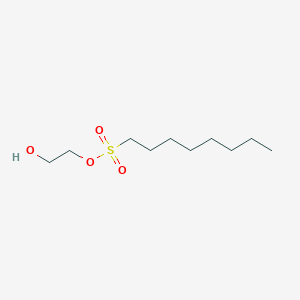
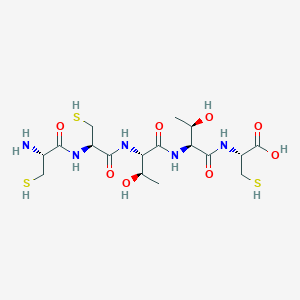
![1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one](/img/structure/B14197406.png)
![1-Bromo-4-[1-(4-bromophenyl)sulfanylpropylsulfanyl]benzene](/img/structure/B14197423.png)
